methyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate
Description
methyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a benzoate ester group, which contributes to its unique chemical properties.
Properties
IUPAC Name |
methyl 4-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-14-5-3-4-6-18(14)27-20-17(11-24-27)21(29)26(13-23-20)12-19(28)25-16-9-7-15(8-10-16)22(30)31-2/h3-11,13H,12H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCGHZGDAXHFOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate typically involves multi-step organic reactions One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core through the condensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters
The next step involves the acetylation of the pyrazolo[3,4-d]pyrimidine derivative using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The final step is the esterification of the resulting compound with methyl 4-aminobenzoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
methyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold, to which this compound belongs, has been extensively studied for its anticancer properties. Research indicates that derivatives of this scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives and identified one compound that inhibited the cell cycle at the S phase and increased apoptosis significantly in breast cancer cell lines (MDA-MB-468) by 18.98-fold compared to control .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of methyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is essential for optimizing its pharmacological properties. Variations in substituents on the pyrazolo[3,4-d]pyrimidine core can significantly affect potency and selectivity against different cancer cell lines. For example:
- Substituent Variations : Altering the amide group can enhance binding affinity and metabolic stability while impacting solubility profiles .
Case Studies
Several studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:
| Study Reference | Compound Tested | Cell Line | IC50 Value | Mechanism |
|---|---|---|---|---|
| Compound 12b | MDA-MB-468 | 0.5 µM | CDK Inhibition | |
| Compound X | A549 | 0.8 µM | EGFR Inhibition | |
| Compound Y | HCT116 | 0.6 µM | VEGFR Inhibition |
Other Pharmacological Properties
Beyond anticancer activity, this compound may possess other therapeutic potentials:
Mechanism of Action
The mechanism of action of methyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Indole derivatives: Known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects.
Imidazole derivatives: Another class of heterocyclic compounds with significant therapeutic potential.
Uniqueness
methyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is unique due to its specific substitution pattern and the presence of both the pyrazolo[3,4-d]pyrimidine core and the benzoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological potential. The presence of various substituents on the pyrazolo ring contributes to its biological activity. The compound can be represented as follows:
Anticancer Activity
Pyrazolo[3,4-d]pyrimidines have been extensively studied for their anticancer properties. Research indicates that derivatives of this class can inhibit various cancer cell lines through mechanisms such as protein kinase inhibition and induction of apoptosis.
Case Studies and Findings
-
Cell Line Studies :
- Compounds similar to this compound have shown significant cytotoxic effects against several cancer cell lines:
- Mechanism of Action :
Antimicrobial Activity
In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines have demonstrated antimicrobial properties.
Research Insights
-
Bacterial Inhibition :
- Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The dual action of these compounds is particularly beneficial for cancer patients who are often immunocompromised and at greater risk for infections .
- Synergistic Effects :
Data Summary Table
Q & A
Q. What are the key synthetic routes for synthesizing methyl 4-{2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrazole precursors. For example:
Core Formation : Cyclization of pyrazolo[3,4-d]pyrimidin-4-one derivatives with 2-methylphenyl groups under reflux conditions (e.g., DMF, K₂CO₃, 80–100°C) .
Acetamide Coupling : Reaction of the core with methyl 4-aminobenzoate using coupling agents like EDC/HOBt in dichloromethane .
- Critical Factors : Solvent polarity (DMF vs. THF), catalyst choice (e.g., triethylamine for acid scavenging), and temperature control (prevents decomposition). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) ensures >90% purity .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., δ 8.5 ppm for pyrimidine protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguities in stereochemistry .
Q. What preliminary biological assays are used to evaluate therapeutic potential?
- Methodological Answer :
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or Aurora kinases) using fluorescence-based substrates .
- Apoptosis Detection : Flow cytometry with Annexin V/PI staining confirms programmed cell death mechanisms .
Advanced Research Questions
Q. How do substituent variations on the pyrazolo-pyrimidine core influence bioactivity and pharmacokinetics?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
| Substituent Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| Phenyl (Position 1) | 2-Methyl vs. 4-Fluoro | 2-Methyl enhances lipophilicity and target binding . | |
| Acetamide (Position 5) | Trifluoromethoxy vs. Methoxy | Trifluoromethoxy improves metabolic stability . |
- Pharmacokinetic Profiling :
- LogP assays (shake-flask method) predict membrane permeability.
- Microsomal stability tests (rat liver microsomes) quantify metabolic degradation rates .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Methodological Answer :
- Heat Transfer : Exothermic reactions (e.g., cyclization) require jacketed reactors for temperature control .
- Byproduct Management : Optimize catalyst loading (e.g., 10 mol% Pd/C for hydrogenation) to minimize side products .
- Purification at Scale : Switch from column chromatography to fractional crystallization (ethanol/water mixtures) reduces costs .
Q. Which computational and crystallographic methods elucidate target interactions?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding modes with kinases (e.g., ATP-binding pockets) .
- X-ray Crystallography : SHELXL refines protein-ligand co-crystals to Ångström resolution, identifying key hydrogen bonds (e.g., pyrimidine-NH to kinase backbone) .
- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
